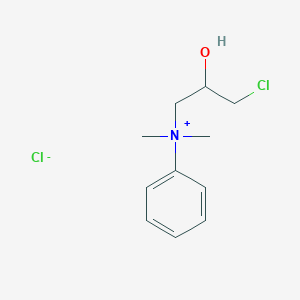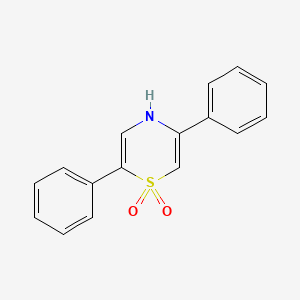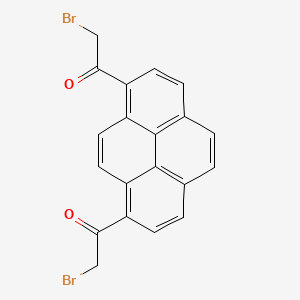
2-Bromo-1-(8-(2-bromoacetyl)pyren-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(8-(2-bromoacetyl)pyren-1-yl)ethanone is a complex organic compound that belongs to the class of pyrene derivatives. Pyrene is a polycyclic aromatic hydrocarbon known for its fluorescent properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromo-1-(8-(2-bromoacetyl)pyren-1-yl)ethanone can be synthesized by reacting cupric bromide with 1-acetylpyrene. This reaction introduces the bromoacetyl chromophoric moiety to the pyrene structure, significantly increasing its photoinitiating efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of cupric bromide and 1-acetylpyrene under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(8-(2-bromoacetyl)pyren-1-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Polymerization Reactions: It acts as an initiator in the polymerization of certain monomers.
Common Reagents and Conditions
Cupric Bromide: Used in the initial synthesis.
Fluorophores: For labeling and detection purposes.
Photoinitiators: In photopolymerization reactions.
Major Products Formed
Poly(2-ethyl-2-oxazoline): When used as an initiator in bulk polymerization.
Fluoroionophores: In the generation of podand-type fluoroionophores.
Applications De Recherche Scientifique
2-Bromo-1-(8-(2-bromoacetyl)pyren-1-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions and as a fluorescent labeling agent.
Biology: Employed in the detection of toxins and as a labeling agent for various biomolecules.
Industry: Utilized in the synthesis of advanced materials and as a derivatizing agent in analytical chemistry.
Mécanisme D'action
The compound exerts its effects primarily through its photoinitiating properties. The bromoacetyl groups enhance the efficiency of pyrene, allowing it to absorb light and initiate polymerization reactions. This mechanism involves the generation of reactive intermediates that propagate the polymerization process .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Bromoacetyl)pyrene: A closely related compound with similar photoinitiating properties.
2-Bromo-1-(pyren-2-yl)ethanone: Another pyrene derivative with comparable applications.
Uniqueness
2-Bromo-1-(8-(2-bromoacetyl)pyren-1-yl)ethanone is unique due to its dual bromoacetyl groups, which significantly enhance its photoinitiating efficiency compared to other pyrene derivatives. This makes it particularly valuable in applications requiring high photoinitiating efficiency and fluorescence .
Propriétés
Numéro CAS |
86471-07-0 |
|---|---|
Formule moléculaire |
C20H12Br2O2 |
Poids moléculaire |
444.1 g/mol |
Nom IUPAC |
2-bromo-1-[8-(2-bromoacetyl)pyren-1-yl]ethanone |
InChI |
InChI=1S/C20H12Br2O2/c21-9-17(23)13-5-3-11-1-2-12-4-6-14(18(24)10-22)16-8-7-15(13)19(11)20(12)16/h1-8H,9-10H2 |
Clé InChI |
FPAZFQWRTMEJSY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C(C=C2)C(=O)CBr)C=CC4=C(C=CC1=C43)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![calcium;2-[(3-carboxy-4-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate](/img/structure/B14406702.png)
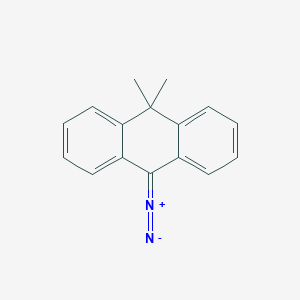
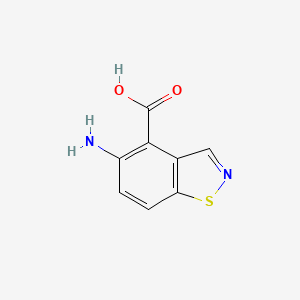

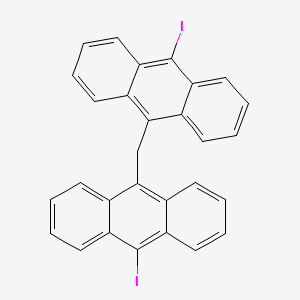
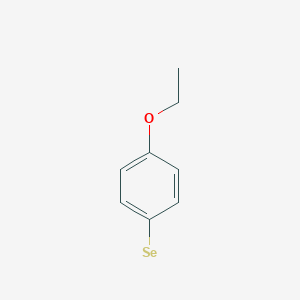
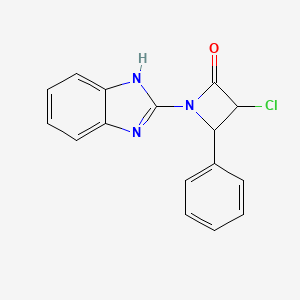
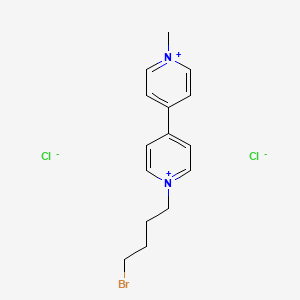
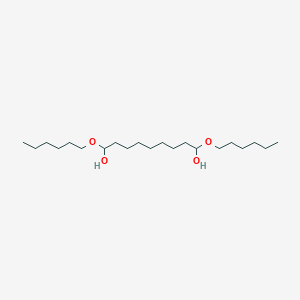
![2-[(Octylsulfanyl)methyl]isoquinolin-2-ium chloride](/img/structure/B14406761.png)
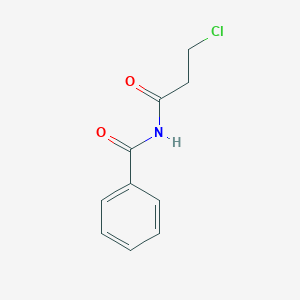
![6-Cyano-5-hydroxy-7-methyl-3-nitro-7H-benzimidazo[1,2-a]quinolin-12-ium](/img/structure/B14406773.png)
